molecular formula C12H14N2O3 B13919720 5,7-diethoxyquinazolin-4(3H)-one

5,7-diethoxyquinazolin-4(3H)-one

Cat. No.: B13919720
M. Wt: 234.25 g/mol
InChI Key: NLTUSZNIJMXNKC-UHFFFAOYSA-N
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Description

5,7-diethoxyquinazolin-4(3H)-one: is a quinazolinone derivative, a class of compounds known for their diverse biological activities Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-diethoxyquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-5,7-diethoxybenzoic acid with formamide or formic acid under heating conditions to form the quinazolinone ring. The reaction conditions often require elevated temperatures and may involve catalysts to improve yield and reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-diethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to the formation of dihydroquinazolinones.

    Substitution: The ethoxy groups at the 5 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones. Substitution reactions can introduce various functional groups, leading to a wide range of quinazolinone derivatives.

Scientific Research Applications

5,7-diethoxyquinazolin-4(3H)-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives with potential pharmaceutical applications.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Quinazolinone derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound’s chemical properties make it useful in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 5,7-diethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5,7-dimethoxyquinazolin-4(3H)-one: Similar structure but with methoxy groups instead of ethoxy groups.

    4-oxo-3H-quinazolin-2-yl derivatives: Compounds with variations in the substituents on the quinazolinone core.

Uniqueness

5,7-diethoxyquinazolin-4(3H)-one is unique due to the presence of ethoxy groups at the 5 and 7 positions, which can influence its chemical reactivity, biological activity, and potential applications. The specific substitution pattern can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other quinazolinone derivatives.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

5,7-diethoxy-3H-quinazolin-4-one

InChI

InChI=1S/C12H14N2O3/c1-3-16-8-5-9-11(10(6-8)17-4-2)12(15)14-7-13-9/h5-7H,3-4H2,1-2H3,(H,13,14,15)

InChI Key

NLTUSZNIJMXNKC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C(=C1)OCC)C(=O)NC=N2

Origin of Product

United States

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